molecular formula C14H17NO3 B592316 tert-Butyl 4-methoxy-1H-indole-1-carboxylate CAS No. 1093759-59-1

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

Cat. No. B592316
M. Wt: 247.294
InChI Key: DNCPOYDMSDZLSB-UHFFFAOYSA-N
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Description

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1093759-59-1 . It has a molecular weight of 247.29 . The physical form of this compound can vary from colorless or white to yellow, and it can be a liquid, powder, or crystals .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-methoxy-1H-indole-1-carboxylate” were not found in the search results, indole derivatives are generally synthesized using a variety of methods . For example, one study synthesized a similar compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, starting from commercially available 4-bromo-1H-indole and using simple reagents .


Physical And Chemical Properties Analysis

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a colorless or white to yellow liquid, powder, or crystals . Its boiling point is 201 °C , and its density is 1.07 g/mL at 25 °C . The refractive index is n20/D 1.543 .

Scientific Research Applications

Synthetic Routes and Chemical Transformations

tert-Butyl 4-methoxy-1H-indole-1-carboxylate serves as a pivotal intermediate in the synthesis of complex indole alkaloids, which are compounds with significant pharmacological potential. The indole scaffold is a common motif in natural products and pharmaceuticals due to its diverse biological activities. Synthetic methodologies aimed at constructing the indole core often involve this tert-butyl ester as a key building block, facilitating subsequent functionalization and complexation steps. Notable research highlights the importance of such intermediates in enabling the efficient assembly of indole derivatives through various cyclization and substitution reactions, underscoring the compound's utility in medicinal chemistry and drug discovery efforts (Taber & Tirunahari, 2011).

Environmental and Industrial Applications

In the realm of environmental science, compounds structurally related to tert-Butyl 4-methoxy-1H-indole-1-carboxylate, such as tert-butyl ethers, are explored for their roles in pollution mitigation and alternative fuel sources. Studies focus on the biodegradation pathways and environmental fate of these substances, revealing insights into their potential impacts on soil and groundwater quality. This research is pivotal for developing strategies to address contamination issues associated with industrial processes and fuel usage, providing a foundation for more sustainable practices in chemical manufacturing and energy production (Thornton et al., 2020).

Antioxidant and Protective Agents

The structural motif of tert-butyl and methoxy substituents, found in tert-Butyl 4-methoxy-1H-indole-1-carboxylate, is also prevalent in synthetic phenolic antioxidants. These compounds are extensively studied for their ability to prevent oxidative damage in various matrices, including biological systems and industrial products. Research in this area emphasizes the significance of such antioxidants in mitigating the adverse effects of oxidative stress, contributing to the development of novel therapeutic agents and protective formulations with enhanced efficacy and safety profiles (Liu & Mabury, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCPOYDMSDZLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677962
Record name tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

CAS RN

1093759-59-1
Record name tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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